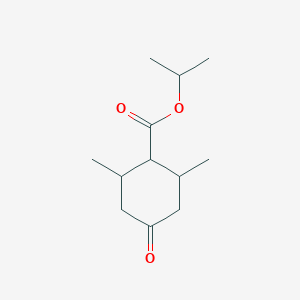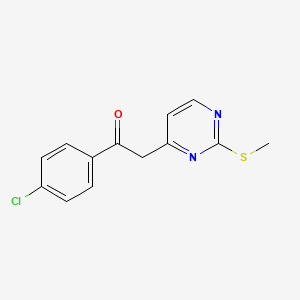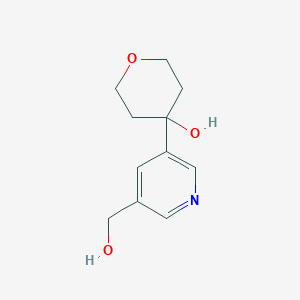
4-Methoxy-6-methyl-2-nitropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methyl-2-nitropyridin-3-ol is a nitropyridine derivative with a molecular formula of C8H8N2O4. This compound features a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a nitro group at the 2-position, along with a hydroxyl group at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-methoxy-6-methylpyridin-3-ol using nitric acid and sulfuric acid under controlled temperature conditions.
Substitution Reaction: Another method involves the substitution of a suitable precursor with a nitro group using reagents like sodium nitrite and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Reagents like halogens and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different substituted pyridines.
Applications De Recherche Scientifique
4-Methoxy-6-methyl-2-nitropyridin-3-ol is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand the effects of nitro-substituted pyridines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methoxy-6-methyl-2-nitropyridin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug design or chemical synthesis.
Comparaison Avec Des Composés Similaires
2-Nitropyridine
3-Nitropyridine
4-Nitropyridine
2-Methoxypyridine
3-Methoxypyridine
4-Methoxypyridine
This comprehensive overview provides a detailed understanding of 4-Methoxy-6-methyl-2-nitropyridin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C7H8N2O4/c1-4-3-5(13-2)6(10)7(8-4)9(11)12/h3,10H,1-2H3 |
Clé InChI |
IQAPQZLJVDQJSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)[N+](=O)[O-])O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)




